molecular formula C8H20ClNO B3158331 2-(Diethylamino)-2-methylpropan-1-ol hydrochloride CAS No. 857193-16-9

2-(Diethylamino)-2-methylpropan-1-ol hydrochloride

Cat. No.: B3158331
CAS No.: 857193-16-9
M. Wt: 181.7 g/mol
InChI Key: OEEISZSTAWEQEE-UHFFFAOYSA-N
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Description

2-(Diethylamino)-2-methylpropan-1-ol hydrochloride is a useful research compound. Its molecular formula is C8H20ClNO and its molecular weight is 181.7 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)-2-methylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-5-9(6-2)8(3,4)7-10;/h10H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEISZSTAWEQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)(C)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Role of Aminoalcohol Hydrochlorides in Contemporary Chemical Synthesis and Materials Science Research

Aminoalcohols are a vital class of organic compounds that serve as crucial intermediates and building blocks in both chemical synthesis and materials science. researchgate.netum.edu.my Their bifunctional nature, containing both a nucleophilic amino group and a hydroxyl group, allows for a wide range of chemical modifications. In synthesis, they are foundational to the creation of more complex molecules, including amino acids and pharmaceutical compounds. researchgate.net Chiral aminoalcohols, in particular, are highly valued as auxiliaries and ligands in asymmetric catalysis, facilitating the enantioselective synthesis of specific stereoisomers. researchgate.netum.edu.my

The conversion of aminoalcohols to their hydrochloride salts is a common and strategic practice in organic synthesis. This modification serves to protect the highly reactive amine group by protonating it, forming a quaternary ammonium (B1175870) salt. cdnsciencepub.com This protonation reduces the nucleophilicity of the nitrogen atom, thereby deactivating it and allowing chemical reactions to occur selectively at other sites on the molecule, such as the hydroxyl group. cdnsciencepub.com This technique has been demonstrated to significantly improve reaction yields; for instance, the synthesis of 1-chloro-(2-phenylamino)ethane sees a yield increase from a mere 2% to over 80% when the hydrochloride salt of the starting aminoalcohol is used. cdnsciencepub.com

In the realm of materials science, aminoalcohols are integral to the development of novel organic-inorganic hybrid (OIH) materials through the sol-gel process. mdpi.com These materials combine the distinct properties of both organic polymers and inorganic networks within a single matrix, leading to advanced materials with tunable chemical, mechanical, and optical properties. mdpi.com The amino and alcohol functionalities of these compounds can form coordination complexes with various metal ions, including zinc, copper, and cobalt, which have applications in catalysis and have been studied for their potential anticancer activities. alfa-chemistry.com

Structural Framework of 2 Diethylamino 2 Methylpropan 1 Ol Hydrochloride: Implications for Reactivity and Research Applications

The molecular structure of 2-(Diethylamino)-2-methylpropan-1-ol (B1593639) hydrochloride consists of a propanol backbone. A primary alcohol group (-CH₂OH) is located at the C1 position. The C2 position is a tertiary carbon, bonded to two methyl groups (-CH₃) and a diethylamino group (-N(CH₂CH₃)₂). In the hydrochloride salt, the nitrogen atom of the diethylamino group is protonated, forming a diethylammonium (B1227033) cation, with a chloride anion (Cl⁻) providing the counter-ion.

This structural arrangement has profound implications for the compound's reactivity. The primary hydroxyl group is available for typical alcohol reactions, such as esterification, etherification, and oxidation. The key feature, however, is the protonated amino group. This quaternary ammonium (B1175870) ion is non-nucleophilic, which prevents it from participating in reactions where a free amine would typically react, such as acylation or alkylation. cdnsciencepub.com This inherent protection allows for selective chemistry to be performed on the hydroxyl group without the need for additional protecting group steps, streamlining synthetic processes. elsevierpure.com

The steric hindrance around the C2 carbon, caused by the two methyl groups and the bulky diethylamino group, can also influence the reactivity of the adjacent hydroxyl group. This steric bulk may direct the approach of reagents, potentially offering a degree of stereochemical control in certain reactions. The presence of both a hydrogen-bond donating hydroxyl group and the ionic hydrochloride moiety makes the compound's solubility characteristics dependent on the solvent system, a property that can be exploited in reaction and purification protocols.

Table 1: Physicochemical Properties of 2-(Diethylamino)-2-methylpropan-1-ol Note: Data corresponds to the parent free-base compound.

PropertyValueReference
Molecular FormulaC₈H₁₉NO guidechem.com
Molecular Weight145.24 g/mol guidechem.com
Boiling Point196.1 ± 13.0 °C at 760 mmHg guidechem.com
Density0.9 ± 0.1 g/cm³ guidechem.com
Flash Point60.1 ± 16.4 °C guidechem.com

Current Research Trajectories and Future Directions for Aminoalcohol Based Compounds

The field of aminoalcohol chemistry is dynamic, with several key research trajectories pointing toward future advancements. A significant area of focus is in medicinal chemistry and drug discovery. Aryl-aminoalcohols, for example, are a well-established pharmacophore in antimalarial drugs like quinine and mefloquine. taylorandfrancis.comnih.gov Ongoing research aims to synthesize novel aminoalcohol derivatives to combat drug-resistant strains of malaria parasites. tmrjournals.comnih.gov

Another prominent research direction is the development of advanced catalysts. Chiral aminoalcohols are extensively used to create metal complexes that catalyze asymmetric reactions, a cornerstone of modern organic synthesis for producing enantiomerically pure pharmaceuticals. um.edu.myalfa-chemistry.com The design of new aminoalcohol ligands continues to be a priority for enhancing the efficiency and selectivity of these catalytic systems.

Furthermore, there is a strong push towards greener and more sustainable synthetic methodologies. Biocatalysis and enzymatic cascade reactions are being developed to produce chiral aminoalcohols, avoiding the often tedious and wasteful protection/deprotection steps required in traditional organic synthesis. nih.gov Similarly, atom-economical methods, such as the direct transformation of aminoalcohols into valuable amino acids using water as both the solvent and oxidant, represent a significant step forward in environmentally friendly chemistry. elsevierpure.com

For a specific compound like 2-(Diethylamino)-2-methylpropan-1-ol (B1593639) hydrochloride, future research could involve its use as a building block in these areas. Its achiral nature makes it suitable for applications where chirality is not required, such as in the synthesis of certain polymers, corrosion inhibitors, or as a ligand in catalysis where the metal center is the primary source of stereocontrol. Its structure could be incorporated into new pharmaceutical scaffolds or used to synthesize novel surfactants and emulsifying agents.

An in-depth analysis of the synthetic methodologies for 2-(Diethylamino)-2-methylpropan-1-ol hydrochloride and its related aminoalcohol hydrochlorides reveals a variety of strategic chemical processes. These methods are foundational in organic chemistry for constructing complex molecules from simpler, readily available starting materials. The synthesis of tertiary aminoalcohols, followed by their conversion into stable hydrochloride salts, involves several key reaction pathways and purification techniques to ensure high purity and yield.

Coordination Chemistry of 2 Diethylamino 2 Methylpropan 1 Ol Hydrochloride As a Ligand

Design Principles for Aminoalcohol Ligands in Metal Complexation

The design of aminoalcohol ligands for metal complexation is governed by several key principles that dictate the structure, stability, and reactivity of the resulting metal complexes. These ligands are bifunctional, containing both a hydroxyl (-OH) and an amino (-NR₂) group, which can coordinate to a metal center.

A primary design consideration is the chelate effect . When an aminoalcohol ligand binds to a metal ion using both its nitrogen and oxygen donor atoms, it forms a stable five-membered ring (M-O-C-C-N). This chelation is entropically favored over the coordination of two separate monodentate ligands (one alcohol and one amine), leading to enhanced thermodynamic stability of the complex. The formation of these stable chelate rings is a powerful driving force in the coordination of aminoalcohol ligands. nih.govchesci.com

The steric properties of the ligand are also crucial. In the case of 2-(diethylamino)-2-methylpropan-1-ol (B1593639), the presence of two ethyl groups on the nitrogen atom and two methyl groups on the adjacent carbon atom introduces significant steric bulk. This steric hindrance can influence the coordination geometry, potentially preventing the formation of otherwise expected structures and favoring lower coordination numbers. researchgate.netresearchgate.net Bulky substituents can also create strain in the chelate ring, which may affect the stability of the complex. researchgate.net

Finally, the flexibility of the ligand backbone allows it to adopt various conformations to accommodate the geometric preferences of different metal ions. The ability of the alcohol group to deprotonate and act as an anionic alkoxide donor can also lead to the formation of neutral or charged complexes with diverse structures, including bridged multinuclear complexes. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(diethylamino)-2-methylpropan-1-ol typically involves the direct reaction of the ligand with a metal salt in an appropriate solvent. The hydrochloride form of the ligand requires the presence of a base to deprotonate the ammonium (B1175870) salt, freeing the amine lone pair for coordination.

Transition metal complexes of sterically hindered aminoalcohols can be synthesized by reacting the ligand with metal salts such as chlorides, acetates, or nitrates in a suitable solvent like methanol (B129727) or ethanol. chesci.comvanderbilt.edu For instance, a typical synthesis would involve dissolving the metal salt and a stoichiometric amount of the aminoalcohol ligand, followed by the addition of a base (like sodium hydroxide (B78521) or triethylamine) to facilitate the deprotonation of the ligand's alcohol group and/or the ammonium group if starting from the hydrochloride salt. The resulting complex may precipitate from the solution or be isolated by solvent evaporation.

Copper(II) complexes: Cu(II) readily forms complexes with aminoalcohols. rsc.org Given its d⁹ electron configuration, Cu(II) complexes often exhibit distorted geometries, such as square planar or square pyramidal, due to the Jahn-Teller effect. rsc.org

Cobalt(II) complexes: Co(II) can form both tetrahedral and octahedral complexes. With a bulky ligand like 2-(diethylamino)-2-methylpropan-1-ol, the formation of a four-coordinate tetrahedral complex, [Co(L)₂X₂], or a five-coordinate species might be favored. chesci.comnih.gov

Nickel(II) complexes: Ni(II) complexes with aminoalcohols are often octahedral, though tetrahedral and square planar geometries are also known. The significant steric hindrance of the ligand could favor the formation of four- or five-coordinate species over a fully saturated six-coordinate octahedral complex. nih.gov

Zinc(II) complexes: As a d¹⁰ ion, Zn(II) does not have ligand field stabilization energy preferences and its geometry is primarily dictated by ligand size and charge. Tetrahedral geometry is common for zinc(II) complexes, and this would be expected with a bulky aminoalcohol ligand. st-andrews.ac.uk

Characterization of these complexes is typically achieved through techniques such as elemental analysis, infrared (IR) spectroscopy to confirm coordination of the N and O groups, and single-crystal X-ray diffraction to determine the precise molecular structure.

Aminoalcohol ligands can adopt several coordination modes, primarily dictated by steric factors and reaction conditions. rsc.org

Monodentate Coordination: The ligand can coordinate through either the nitrogen or the oxygen atom. Given the greater Lewis basicity of the amine, coordination through the nitrogen atom is more common if the ligand acts in a monodentate fashion. rsc.org Severe steric hindrance around the nitrogen atom, as in 2-(diethylamino)-2-methylpropan-1-ol, might favor monodentate coordination, especially if other, less hindered ligands are present in the coordination sphere.

Bidentate Coordination: The most common mode for simple aminoalcohols is bidentate, forming a stable five-membered chelate ring. wikipedia.org Despite the steric bulk of 2-(diethylamino)-2-methylpropan-1-ol, bidentate chelation is still possible, although the M-N and M-O bond lengths might be elongated to relieve steric strain.

Bidentate Bridging: Upon deprotonation, the alkoxide oxygen can bridge two metal centers. This mode is more common in the formation of polynuclear complexes. rsc.org

The significant steric hindrance of 2-(diethylamino)-2-methylpropan-1-ol would likely create a competition between monodentate and bidentate coordination. The formation of a bidentate chelate would be enthalpically and entropically favored, but might be sterically disfavored. The outcome would depend on the specific metal ion, the solvent, and the presence of other ligands. researchgate.netrsc.org

The stability of metal complexes is a delicate balance between steric and electronic effects.

Steric Effects: The bulky alkyl groups (diethyl on nitrogen, dimethyl on the carbon backbone) in 2-(diethylamino)-2-methylpropan-1-ol introduce significant steric repulsion. This steric hindrance can lead to several consequences:

Weakening of Metal-Ligand Bonds: Repulsion between the bulky groups and other ligands on the metal center can force longer, weaker metal-ligand bonds. researchgate.net

Lower Stability Constants: Complexes with sterically demanding ligands generally have lower formation constants compared to their less hindered analogues. For example, increasing the bulk of N-alkyl substituents from methyl to isopropyl has been shown to cause a sharp drop in thermodynamic complex stability. researchgate.net

Favoring Lower Coordination Numbers: The ligand's bulk may prevent the metal ion from achieving its preferred higher coordination number, leading to the formation of coordinatively unsaturated and potentially more reactive species.

Electronic Effects: The ligand's donor atoms, nitrogen and oxygen, are electron-rich and readily donate to a metal center. The alkyl substituents further enhance this through an inductive effect, increasing the basicity of the donor atoms. This electronic contribution favors the formation of stable metal-ligand bonds. researchgate.net

In the case of 2-(diethylamino)-2-methylpropan-1-ol, there is a strong interplay between these opposing factors. While the electronic properties are favorable for strong coordination, the severe steric hindrance is likely the dominant factor, leading to complexes that may be less stable than those formed with smaller aminoalcohols like monoethanolamine. researchgate.netresearchgate.net

Spectroscopic and Electrochemical Characterization of Metal Complexes

Spectroscopic techniques are essential for elucidating the structure and electronic properties of metal complexes. For paramagnetic ions like copper(II), UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly informative.

UV-Vis Spectroscopy: The UV-Vis spectra of d⁹ Copper(II) complexes are typically characterized by a broad, weak absorption band in the visible region (around 600-900 nm). This band corresponds to d-d electronic transitions within the metal's d-orbitals, which have their degeneracy lifted by the ligand field. The position (λmax) and intensity (ε) of this band are sensitive to the coordination geometry around the Cu(II) ion. For example, square-based pyramidal geometries often show a λmax in the 685-750 nm range, while trigonal bipyramidal complexes typically absorb at longer wavelengths (>850 nm). researchgate.net The coordination of 2-(diethylamino)-2-methylpropan-1-ol would be expected to produce a complex with a d-d transition in this region, with the exact position providing clues to the coordination environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic species like Cu(II) complexes. The spectrum provides information about the electronic ground state and the geometry of the metal center. For Cu(II) complexes in a frozen solution, the spectrum often shows an axial signal, characterized by two g-values (g∥ and g⊥). The relative values of g∥ and g⊥ can distinguish between different ground states. For a dₓ²-y² ground state, which is common for square planar or elongated octahedral Cu(II) complexes, g∥ > g⊥ > 2.0023. mdpi.com The spectrum may also show hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (I = 3/2), providing further information about the nature of the metal-ligand bonding. uvt.ro

Table 1: Representative Spectroscopic Data for a Copper(II) Complex with a Sterically Hindered Aminoalcohol Ligand Data is illustrative and based on typical values for analogous complexes.

ParameterValueReference
UV-Vis
λmax (d-d transition)~710 nm researchgate.net
Molar Absorptivity (ε)~100 M⁻¹cm⁻¹ researchgate.net
EPR
g∥~2.25 uvt.ro
g⊥~2.06 uvt.ro
A∥~170 x 10⁻⁴ cm⁻¹ researchgate.net

The data presented in the table are typical for mononuclear Cu(II) complexes with N,O-donor ligands in a distorted square-based pyramidal geometry. researchgate.net The g-tensor values are consistent with a dₓ²-y² ground state, and the A∥ value reflects the degree of covalency in the copper-ligand bonds.

Cyclic Voltammetry and Other Electrochemical Methods for Redox Behavior

The redox behavior of metal complexes featuring 2-(diethylamino)-2-methylpropan-1-ol as a ligand can be effectively investigated using electrochemical techniques such as cyclic voltammetry (CV). This method provides valuable insights into the electron transfer processes of the metal center, which are significantly influenced by the coordinating ligand. In a typical CV experiment, the potential is swept linearly with time, and the resulting current is measured. The voltammogram, a plot of current versus potential, reveals information about the redox potentials and the stability of the different oxidation states of the metal complex.

For metal complexes of amino alcohol ligands, the redox processes are generally centered on the metal ion. The nature of the ligand, including its steric bulk and the electron-donating properties of the nitrogen and oxygen atoms, plays a crucial role in modulating the redox potential of the metal center. For instance, in copper(II) complexes with amino alcohol ligands, a quasi-reversible one-electron reduction from Cu(II) to Cu(I) is often observed. The formal reduction potential (E°') for this process is sensitive to the coordination environment.

Detailed research findings on analogous systems indicate that the steric hindrance introduced by the ethyl and methyl groups on the 2-(diethylamino)-2-methylpropan-1-ol ligand would likely influence the geometry of the resulting metal complex, which in turn affects the redox potential. A more sterically crowded coordination sphere can destabilize higher oxidation states of the metal, leading to a less positive reduction potential.

The table below presents hypothetical cyclic voltammetry data for a series of metal complexes with 2-(diethylamino)-2-methylpropan-1-ol, based on typical values observed for similar amino alcohol complexes.

Metal ComplexRedox CoupleEpc (V) vs. Ag/AgClEpa (V) vs. Ag/AgClΔEp (mV)ipa/ipc
[Cu(L)2]2+Cu(II)/Cu(I)-0.45-0.38700.95
[Ni(L)2]2+Ni(II)/Ni(I)-1.10-1.01900.92
[Co(L)2]2+Co(II)/Co(I)-1.35-1.251000.90

L = 2-(diethylamino)-2-methylpropan-1-ol

Other electrochemical methods, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), could also be employed to achieve lower detection limits and better resolution of the redox peaks. These techniques are particularly useful for studying the kinetics of electron transfer and for quantifying the concentration of the metal complexes in solution.

Computational Insights into Metal-Ligand Bonding and Complex Geometry

Computational methods, particularly Density Functional Theory (DFT), offer a powerful tool for elucidating the intricacies of metal-ligand bonding and predicting the geometry of coordination complexes. For a ligand like 2-(diethylamino)-2-methylpropan-1-ol, DFT calculations can provide a detailed understanding of how the ligand coordinates to a metal center and the nature of the resulting chemical bonds.

DFT studies on similar amino alcohol complexes have shown that these ligands typically act as bidentate chelators, coordinating through the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group to form a stable five-membered ring with the metal ion. The geometry of the resulting complex is influenced by several factors, including the coordination number of the metal, the steric bulk of the ligand, and the electronic configuration of the metal ion.

For instance, with a d9 metal ion like copper(II), a distorted square planar or square pyramidal geometry is commonly observed. In the case of a d8 metal ion such as nickel(II), both square planar and octahedral geometries are possible, depending on the ligand field strength and steric factors. For a d7 ion like cobalt(II), tetrahedral or octahedral geometries are typically favored.

Computational analyses can also provide quantitative information about the metal-ligand bond lengths and angles, as well as the electronic structure of the complex. Natural Bond Orbital (NBO) analysis, for example, can be used to investigate the charge distribution and the extent of covalent character in the metal-ligand bonds. The interaction energies between the metal and the ligand can also be calculated to assess the stability of the complex.

The following table presents hypothetical DFT-calculated bond lengths and angles for metal complexes with 2-(diethylamino)-2-methylpropan-1-ol, based on data from analogous systems.

Metal ComplexAssumed GeometryM-N Bond Length (Å)M-O Bond Length (Å)N-M-O Bond Angle (°)
[Cu(L)2]2+Distorted Square Planar2.021.9585.2
[Ni(L)2(H2O)2]2+Octahedral2.102.0582.5
[Co(L)2Cl2]Tetrahedral2.082.0183.1

L = 2-(diethylamino)-2-methylpropan-1-ol

These computational insights are invaluable for interpreting experimental data and for designing new metal complexes with desired properties. By combining theoretical calculations with experimental techniques like X-ray crystallography and various spectroscopic methods, a comprehensive understanding of the coordination chemistry of 2-(diethylamino)-2-methylpropan-1-ol as a ligand can be achieved.

Catalytic Applications and Mechanistic Investigations Involving 2 Diethylamino 2 Methylpropan 1 Ol Hydrochloride Derivatives

Role of Aminoalcohols and Their Metal Complexes in Homogeneous and Heterogeneous Catalysis

Aminoalcohols, a class of organic compounds containing both an amine and an alcohol functional group, play a significant role in the field of catalysis. Their utility stems from their ability to act as versatile ligands that can coordinate with a wide range of transition metals to form stable metal complexes. These complexes can function as catalysts in both homogeneous and heterogeneous systems. In a homogeneous catalytic system, the catalyst exists in the same phase as the reactants, while in a heterogeneous system, the catalyst is in a different phase.

The dual functional nature of aminoalcohols allows them to act as bidentate ligands, binding to metal centers through both the nitrogen and oxygen atoms. This chelation effect often enhances the stability and catalytic activity of the resulting metal complex. The steric and electronic properties of the aminoalcohol ligand can be readily tuned by modifying its substituents, which in turn allows for the fine-tuning of the catalyst's reactivity and selectivity for a specific chemical transformation.

Metal complexes derived from aminoalcohols have been successfully employed in a variety of catalytic reactions, including oxidation, reduction, and carbon-carbon and carbon-heteroatom bond-forming reactions. The specific catalytic application often depends on the choice of the metal center and the structure of the aminoalcohol ligand.

Specific Catalytic Transformations

Metal complexes incorporating aminoalcohol ligands have shown promise in catalyzing various oxidation reactions. One area of interest is the selective oxidation of alkanes, which are typically inert hydrocarbons. Vanadium complexes, for instance, have been investigated for their ability to catalyze the oxidation of alkanes to more valuable products like alcohols and ketones using environmentally benign oxidants such as hydrogen peroxide. nih.gov The aminoalcohol ligand in these complexes plays a crucial role in stabilizing the metal center and modulating its reactivity.

Another significant area of research is the development of synthetic catalysts that mimic the function of metalloenzymes. For example, copper complexes with aminoalcohol-derived ligands have been studied for their catecholase activity. unze.bamdpi.com Catecholase is a copper-containing enzyme that catalyzes the oxidation of catechols to quinones. The synthetic copper complexes aim to replicate this activity, and the coordination environment provided by the aminoalcohol ligand is critical for achieving high catalytic efficiency. The table below summarizes the catalytic activity of different copper(II) complexes in the oxidation of 3,5-di-tert-butylcatechol (B55391) (DTBC).

Table 1: Catecholase Activity of Selected Copper(II) Complexes

Complex Ligand Type Substrate Product Catalytic Efficiency
[Cu₂(L1)(CH₃COO)₂]ClO₄ Phenol-based 3,5-DTBC 3,5-DTBQ High
[Cu₂(L2)(CH₃COO)₂]ClO₄ Phenol-based 3,5-DTBC 3,5-DTBQ Moderate
Copper(II) Chalcone Complex 1 Chalcone-based 3,5-DTBC 3,5-DTBQ Moderate
Copper(II) Chalcone Complex 2 Chalcone-based 3,5-DTBC 3,5-DTBQ Moderate
Copper(II) Chalcone Complex 3 Chalcone-based 3,5-DTBC 3,5-DTBQ Inactive

Aminoalcohol-metal complexes can also serve as effective catalysts for addition reactions. A notable example is the catalytic addition of amines to carbodiimides to synthesize guanidines. This transformation is of significant interest due to the prevalence of the guanidine (B92328) moiety in biologically active molecules. Rare-earth metal complexes, particularly those of yttrium, have been shown to be excellent catalyst precursors for this reaction. nih.gov The catalytic cycle is believed to involve the formation of a metal-amido intermediate, which then undergoes nucleophilic attack on the carbodiimide, followed by protonolysis to release the guanidine product and regenerate the catalyst.

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental in organic synthesis, particularly in the pharmaceutical and materials industries. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines. wikipedia.orglibretexts.org The choice of ligand is critical for the success of this reaction, and while various phosphine-based ligands are commonly used, the development of new ligand systems, including those derived from aminoalcohols, is an active area of research. These ligands can influence the efficiency and scope of the reaction, enabling the coupling of a wider range of substrates under milder conditions. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired aryl amine. libretexts.org

Table 2: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle

Step Description
Oxidative Addition The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.
Amine Coordination & Deprotonation The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

In-depth Mechanistic Studies of Catalytic Cycles

A thorough understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts. A key aspect of mechanistic studies is the identification and characterization of catalytic intermediates. The isolation of these often transient species provides direct evidence for the proposed catalytic cycle. ecust.edu.cn In the context of reactions catalyzed by metal complexes of aminoalcohol derivatives, techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to characterize these intermediates. For instance, in the addition of amines to carbodiimides catalyzed by rare-earth metal complexes, key amido and guanidinate intermediates have been proposed. nih.gov While the direct isolation of such intermediates can be challenging due to their high reactivity, their existence can sometimes be inferred from kinetic studies and in-situ spectroscopic monitoring of the reaction.

Kinetic Studies and Reaction Order Determination

Understanding the kinetics of a catalytic reaction is fundamental to elucidating its mechanism and optimizing its efficiency. For a catalyst derived from 2-(Diethylamino)-2-methylpropan-1-ol (B1593639) hydrochloride, a thorough kinetic analysis would be the first step in characterizing its catalytic performance. Such studies involve systematically varying the concentrations of the catalyst, substrates, and any other reagents to determine the rate law of the reaction. The reaction order with respect to each component provides valuable insights into the composition of the rate-determining step.

For instance, in the oxidation of amino alcohols by vanadium(V) ions, kinetic studies have shown that the reaction is first order with respect to both the amino alcohol and the vanadium(V) ion. rsc.org This suggests that the rate-determining step involves a complex formed from one molecule of each of these species. rsc.org A similar approach could be applied to a reaction catalyzed by a 2-(Diethylamino)-2-methylpropan-1-ol hydrochloride derivative.

Table 1: Hypothetical Kinetic Data for a Reaction Catalyzed by a 2-(Diethylamino)-2-methylpropan-1-ol Derivative

Experiment[Substrate A] (M)[Substrate B] (M)[Catalyst] (M)Initial Rate (M/s)
10.10.10.011.0 x 10-4
20.20.10.012.0 x 10-4
30.10.20.011.0 x 10-4
40.10.10.022.0 x 10-4

From the hypothetical data in Table 1, one could deduce that the reaction is first order in Substrate A, zero order in Substrate B, and first order in the catalyst. This would imply that the rate law is: Rate = k[Substrate A][Catalyst]. This information would be crucial in proposing a plausible reaction mechanism.

Elucidation of Radical and Ionic Pathways

Many chemical transformations can proceed through either radical or ionic intermediates, and distinguishing between these pathways is a key aspect of mechanistic investigation. The nature of the catalyst and the reaction conditions can often favor one pathway over the other. Amino alcohols and their derivatives can potentially mediate both types of mechanisms.

For example, in the context of C-H amination reactions to synthesize β-amino alcohols, radical pathways are often proposed. nih.gov These can involve the generation of a nitrogen-centered radical which then undergoes an intramolecular hydrogen atom transfer (HAT). nih.gov In contrast, many amino alcohol-catalyzed reactions, such as Michael additions, are believed to proceed through ionic pathways involving the formation of enamines or iminium ions.

Experimental techniques to differentiate between these pathways include the use of radical traps or initiators. If the reaction rate is significantly diminished in the presence of a radical scavenger (like TEMPO), it suggests a radical mechanism. Conversely, if the reaction is unaffected, an ionic pathway is more likely. Computational studies, such as Density Functional Theory (DFT) calculations, can also provide valuable insights by comparing the energy barriers of the proposed radical and ionic transition states. A dual catalytic strategy involving an iridium photocatalyst and a copper complex has been shown to enable regioselective amination of allyl alcohols through a radical pathway. nih.gov

Application of Isotopic Labeling for Mechanistic Proof

Isotopic labeling is a powerful and definitive tool for elucidating reaction mechanisms. By replacing an atom at a specific position in a reactant with one of its isotopes (e.g., replacing hydrogen with deuterium), one can trace the fate of that atom throughout the reaction. This technique is particularly useful for identifying bond-breaking and bond-forming steps and for probing the nature of transition states through the kinetic isotope effect (KIE).

For instance, in the study of amine oxidation, the use of deuterated amino alcohols has helped to confirm that the rate-determining step involves the cleavage of a C-H bond alpha to the hydroxyl group. rsc.org A significant decrease in the reaction rate upon deuteration at this position (a primary kinetic isotope effect) provides strong evidence for this mechanistic step. rsc.org

In a hypothetical reaction catalyzed by a derivative of 2-(Diethylamino)-2-methylpropan-1-ol, one could use deuterium (B1214612) labeling to probe the role of the hydroxyl proton or the protons on the carbon adjacent to the alcohol. For example, if the reaction involves the transfer of the hydroxyl proton in the rate-determining step, using the O-deuterated catalyst should result in a measurable KIE. Recently, deuterium labeling has been employed in the development of methods for the regioselective deuteration of β-amino C-H bonds in bioactive molecules. nih.gov

Table 2: Illustrative Kinetic Isotope Effect Study

SubstrateRate Constant (k)kH/kD
2-(Diethylamino)-2-methylpropan-1-olkH\multirow{2}{*}{Significant (>2)}
2-(Diethylamino)-2-methyl-1,1-dideuteriopropan-1-olkD

A significant kH/kD value in the example above would strongly suggest that the C-H bond at the 1-position is cleaved in the rate-determining step of the reaction.

Rational Design and Optimization of Aminoalcohol-Based Catalysts

The insights gained from mechanistic studies are invaluable for the rational design and optimization of catalysts. By understanding the key structural features and reaction pathways that govern catalytic activity and selectivity, chemists can modify the catalyst structure to enhance its performance.

For a catalyst based on 2-(Diethylamino)-2-methylpropan-1-ol, several aspects could be targeted for optimization. For example, if steric hindrance around the catalytic site is found to be important, the ethyl groups on the nitrogen atom could be replaced with bulkier or smaller alkyl groups. If hydrogen bonding from the hydroxyl group is crucial, its acidity could be modulated by introducing electron-withdrawing or electron-donating groups elsewhere in the molecule.

The process of rational catalyst design is often an iterative one, involving a cycle of design, synthesis, and experimental testing, often guided by computational modeling. researchgate.net For instance, the design of axially chiral biaryl amino alcohols has been rationally approached, leading to the development of versatile catalysts for asymmetric synthesis. nih.gov This approach, combining theoretical predictions with experimental validation, is a powerful strategy for accelerating the discovery of new and improved catalysts. rsc.orgnih.gov

Advanced Chemical Reactivity and Derivatization Strategies

Investigation of Intrinsic Reactivity

The intrinsic reactivity of the molecule is a composite of the individual reactivities of the alcohol and amine functionalities, which can also act in concert to produce unique chemical properties. To engage in most of the reactions described below, the free base form of the compound, 2-(Diethylamino)-2-methylpropan-1-ol (B1593639), must be generated from its hydrochloride salt, typically by treatment with a suitable base.

The primary hydroxyl (-OH) group in 2-(Diethylamino)-2-methylpropan-1-ol is a nucleophilic center. However, alcohols are generally considered weaker nucleophiles compared to amines. orgoreview.comusda.gov Its reactivity is influenced by several factors:

Electronic Effects: The oxygen atom possesses lone pairs of electrons, making it capable of attacking electrophilic centers.

Steric Hindrance: The hydroxyl group is attached to a carbon which is adjacent to a quaternary carbon atom. This quaternary center, substituted with two methyl groups and a diethylamino group, creates significant steric bulk that can impede the approach of reactants to the hydroxyl group, thereby slowing potential reactions.

Activation: The nucleophilicity of the hydroxyl group can be significantly enhanced by deprotonation with a strong base to form the corresponding alkoxide ion (-O⁻). This negatively charged species is a much stronger nucleophile.

Intramolecular Interactions: In the free base form, the proximate tertiary amine can influence the hydroxyl group's reactivity through intramolecular hydrogen bonding. This interaction can activate the hydroxyl group, facilitating reactions such as esterification by increasing the nucleophilicity of the oxygen atom. researchgate.net

The tertiary amine in 2-(Diethylamino)-2-methylpropan-1-ol is a key reactive site. In its deprotonated (free base) form, the nitrogen atom has a lone pair of electrons, making it both a Lewis base and a nucleophile. acs.org

Nucleophilicity and Basicity: Tertiary amines are good nucleophiles that readily react with electrophiles. acs.orgnih.gov The steric hindrance caused by the two ethyl groups and the bulky 2-methyl-1-hydroxypropyl substituent can modulate its nucleophilicity compared to less hindered tertiary amines.

Alkylation: As a nucleophile, the tertiary amine can attack alkyl halides and other alkylating agents to form quaternary ammonium (B1175870) salts, a reaction discussed in detail in section 6.2.2. nih.govchemicalbook.com

Oxidation: The amine can be oxidized by reagents like hydrogen peroxide (H₂O₂) or peroxy acids to form the corresponding N-oxide. acs.org

Catalytic Activity: The tertiary amine moiety can function as an intramolecular catalyst. For instance, it can facilitate the esterification of the adjacent hydroxyl group by acting as a proton scavenger or by activating the acylating agent. researchgate.net

The compound is supplied as a hydrochloride salt, meaning the tertiary amine is protonated to form a diethylammonium (B1227033) cation. This has profound implications for its chemical reactivity.

R₃N + HCl ⇌ R₃N⁺H Cl⁻

The acid-base equilibrium is fundamental to understanding and controlling the molecule's reactivity. The free amine (R₃N) is nucleophilic, whereas the protonated ammonium form (R₃N⁺H) is not, as the nitrogen's lone pair is engaged in a bond with a proton. The position of this equilibrium is determined by the pH of the solution and the pKa of the conjugate acid (the protonated amine). For the structurally similar compound 2-(diethylamino)ethanol, the pKa of the protonated amine is approximately 9.87. oecd.org It is expected that 2-(Diethylamino)-2-methylpropan-1-ol has a similar pKa value.

At pH < pKa: The protonated, ammonium form is the predominant species. The molecule is water-soluble but the amine is unreactive as a nucleophile.

At pH > pKa: The deprotonated, free amine form becomes the major species. In this state, the amine is nucleophilic and can participate in the reactions described above.

Therefore, performing reactions that require the amine or the hydroxyl group (as an alkoxide) to act as a nucleophile necessitates the addition of a base to neutralize the hydrochloride and liberate the free amino alcohol.

PropertyInfluencing FactorsConsequence for Reactivity
Hydroxyl Nucleophilicity Steric hindrance, Intramolecular H-bondingReduced reaction rates with bulky electrophiles; potential for intramolecular catalysis. Enhanced reactivity as an alkoxide.
Amine Reactivity Steric hindrance, Protonation state (pH-dependent)Acts as a base and nucleophile in its free form. Protonation (as HCl salt) deactivates nucleophilicity.
Acid-Base Equilibrium pKa of the conjugate acid (~9-10), pH of the mediumControls the availability of the nucleophilic free amine. Crucial for designing reaction conditions.

Synthesis of Structurally Modified Derivatives

The bifunctional nature of 2-(Diethylamino)-2-methylpropan-1-ol allows for selective modification at either the hydroxyl or the amine group, leading to a wide range of derivatives with potentially new properties.

Modification of the primary hydroxyl group typically involves its reaction with electrophilic reagents. These reactions generally require the compound to be in its free base form.

Esterification: The hydroxyl group can be converted into an ester by reacting with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a base or catalyst. The neighboring tertiary amine can act as an intramolecular catalyst, accelerating the reaction. researchgate.net

R-OH + R'-COCl → R-O-COR' + HCl
Acylating AgentProduct ClassExample ReactantExpected Product
Acyl HalideCarboxylate EsterAcetyl Chloride2-(Diethylamino)-2-methylpropyl acetate
Acid AnhydrideCarboxylate EsterAcetic Anhydride2-(Diethylamino)-2-methylpropyl acetate
Carboxylic AcidCarboxylate EsterBenzoic Acid2-(Diethylamino)-2-methylpropyl benzoate
Sulfonyl ChlorideSulfonate EsterTosyl Chloride2-(Diethylamino)-2-methylpropyl tosylate

Etherification: The synthesis of ethers from the hydroxyl group is commonly achieved via the Williamson ether synthesis. orgoreview.combyjus.com This two-step process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a potent nucleophile, the alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. The choice of a primary or methyl halide is crucial to avoid competing elimination reactions. libretexts.org

  • R-OH + NaH → R-O⁻Na⁺ + H₂
  • R-O⁻Na⁺ + R'-X → R-O-R' + NaX
  • Alkylating AgentProduct ClassExample ReactantExpected Product
    Alkyl HalideEtherMethyl Iodide1-Methoxy-2-(diethylamino)-2-methylpropane
    Alkyl HalideEtherBenzyl Bromide1-(Benzyloxy)-2-(diethylamino)-2-methylpropane
    Alkyl TosylateEtherEthyl Tosylate1-Ethoxy-2-(diethylamino)-2-methylpropane

    The tertiary amine can be modified, most notably through quaternization, which transforms the neutral amine into a permanently charged quaternary ammonium salt. wikipedia.org This reaction, also known as the Menshutkin reaction, involves the treatment of the free base form of 2-(Diethylamino)-2-methylpropan-1-ol with an alkylating agent.

    Quaternization: The reaction proceeds via nucleophilic attack of the tertiary amine's lone pair on the electrophilic carbon of an alkylating agent, such as an alkyl halide. taylorandfrancis.com This creates a new carbon-nitrogen bond and results in a positively charged nitrogen atom. The resulting quaternary ammonium salts often exhibit different physical properties, such as increased water solubility and, in some cases, surfactant or antimicrobial properties. nih.gov

    R₃N + R'-X → [R₃N-R']⁺X⁻
    Alkylating AgentQuaternary Salt NameCation Structure
    Methyl IodideDiethyl(2-hydroxy-1,1-dimethylethyl)methylammonium iodide[N⁺(CH₂CH₃)₂(CH₃)(C(CH₃)₂CH₂OH)]
    Ethyl BromideTriethyl(2-hydroxy-1,1-dimethylethyl)ammonium bromide[N⁺(CH₂CH₃)₃(C(CH₃)₂CH₂OH)]
    Benzyl ChlorideBenzyl(diethyl)(2-hydroxy-1,1-dimethylethyl)ammonium chloride[N⁺(CH₂CH₃)₂(CH₂Ph)(C(CH₃)₂CH₂OH)]
    Allyl BromideAllyl(diethyl)(2-hydroxy-1,1-dimethylethyl)ammonium bromide[N⁺(CH₂CH₃)₂(CH₂CH=CH₂)(C(CH₃)₂CH₂OH)]

    Exploration of Chiral Analogues for Enantioselective Synthesis

    The development of chiral analogues of amino alcohols is a cornerstone of modern asymmetric synthesis, providing essential tools as catalysts, ligands, and synthons for the creation of enantiomerically pure molecules. acs.orgdiva-portal.org Chiral vicinal amino alcohols, a class of compounds featuring adjacent amino and hydroxyl groups, are particularly privileged structures found in numerous natural products and pharmaceuticals. acs.orgresearchgate.net The exploration of chiral analogues structurally related to 2-(diethylamino)-2-methylpropan-1-ol offers a pathway to new catalytic systems and building blocks for enantioselective synthesis. These analogues, by introducing stereogenic centers, can profoundly influence the stereochemical outcome of chemical reactions.

    The primary strategies for accessing chiral β-amino alcohols involve asymmetric methods that can be broadly categorized into two approaches: the transformation of a pre-existing carbon skeleton or the simultaneous formation of a new carbon-carbon bond along with one or two stereogenic centers. diva-portal.org Methodologies such as the asymmetric hydrogenation of α-amino ketones, aminohydroxylation of alkenes, ring-opening of epoxides with nitrogen nucleophiles, and biocatalytic reductive amination of α-hydroxy ketones have proven effective in generating these chiral motifs with high enantioselectivity. acs.orgresearchgate.net

    For instance, the catalytic asymmetric transfer hydrogenation of unprotected α-amino ketones using ruthenium catalysts has emerged as a powerful technique for synthesizing a variety of chiral 1,2-amino alcohols with excellent yields and enantiomeric excesses (ee). acs.org This method's broad substrate scope suggests its potential applicability for the synthesis of chiral precursors to analogues of 2-(diethylamino)-2-methylpropan-1-ol.

    Another robust method is the use of engineered amine dehydrogenases (AmDHs) for the biocatalytic reductive amination of α-hydroxy ketones. acs.org This enzymatic approach offers a green and sustainable route to (S)-configured vicinal amino alcohols, often achieving high conversions and greater than 99% ee. acs.org The derivatization of such enzymatically produced chiral amino alcohols can lead to a diverse library of ligands for asymmetric catalysis.

    Once synthesized, these chiral amino alcohol analogues serve as highly effective ligands in a multitude of metal-catalyzed enantioselective reactions. A classic example is their application in the catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.orgtcichemicals.com In this reaction, the chiral β-amino alcohol acts as a catalyst, coordinating to the zinc reagent and directing the ethyl group transfer to one face of the aldehyde, resulting in the formation of a secondary alcohol with high optical purity. tcichemicals.com The steric and electronic properties of the substituents on the amino alcohol ligand are critical for achieving high enantioselectivity.

    The table below illustrates the typical performance of various chiral β-amino alcohol catalysts in the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating catalyst efficacy. While data for direct analogues of 2-(diethylamino)-2-methylpropan-1-ol are not prevalent, the results from structurally related ligands demonstrate the principle and potential of this compound class.

    Chiral Amino Alcohol Catalyst/LigandAldehyde SubstrateYield (%)Enantiomeric Excess (ee %)Configuration
    (1R,2S)-N-methylephedrineBenzaldehyde9598(R)
    (S)-DiphenylprolinolBenzaldehyde9797(S)
    (1S,2R)-N,N-DibutylnorephedrineBenzaldehyde9285(R)
    Chiral Ligand 13a (pyrrolidine-based) rsc.orgBenzaldehyde>9995(S)
    Chiral Ligand 13b (pyrrolidine-based) rsc.orgBenzaldehyde>9995(S)

    Furthermore, copper-catalyzed reductive coupling methods have been developed for the enantioselective aminoallylation of ketones, providing access to chiral 1,2-amino alcohols with high levels of regio-, diastereo-, and enantioselectivity. nih.gov The exploration of chiral analogues of 2-(diethylamino)-2-methylpropan-1-ol as ligands in such copper-catalyzed systems could open new avenues for the synthesis of complex chiral molecules containing quaternary carbon centers.

    The development of novel chiral catalysts is an ongoing endeavor in organic synthesis. By applying established asymmetric synthesis methodologies, a variety of chiral analogues related to 2-(diethylamino)-2-methylpropan-1-ol can be systematically prepared. The screening of these new chiral ligands in well-established enantioselective transformations is a crucial step in identifying catalysts with improved activity and selectivity, thereby expanding the toolkit available to synthetic chemists for constructing complex chiral molecules.

    Theoretical and Computational Studies of 2 Diethylamino 2 Methylpropan 1 Ol Hydrochloride

    Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

    Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous properties can be derived.

    Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgarxiv.org It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. For 2-(Diethylamino)-2-methylpropan-1-ol (B1593639) hydrochloride, DFT is employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization.

    This optimization is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. nih.gov Functionals like B3LYP or M06-2X, combined with basis sets such as 6-31G(d,p) or aug-cc-pVTZ, are commonly used for such tasks on organic molecules. nih.govresearchgate.netresearchgate.net The M06-2X functional, for instance, has proven effective in studies of analogous amino alcohols. nih.govnih.gov Once the optimized geometry is found, DFT calculations can provide highly accurate total electronic energies, which are crucial for determining the relative stability of different conformations and the thermodynamics of potential reactions. arxiv.org

    Table 1: Representative DFT Functionals and Basis Sets for Organic Molecules
    MethodologyDescriptionTypical Application
    B3LYP Functional A hybrid exchange-correlation functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.General-purpose calculations, geometry optimizations, vibrational frequencies. scirp.org
    M06-2X Functional A high-nonlocality hybrid meta-GGA functional with 54% HF exchange.Excellent for main-group thermochemistry, kinetics, and non-covalent interactions. nih.gov
    6-31G(d,p) Basis Set A Pople-style split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p).Standard choice for geometry optimizations and frequency calculations on medium-sized organic molecules. nih.govscirp.org
    aug-cc-pVTZ Basis Set An augmented correlation-consistent polarized valence triple-zeta basis set. It includes diffuse functions to better describe anions and weak interactions.High-accuracy energy calculations and studies involving non-covalent interactions. researchgate.netnih.gov

    The electron density distribution, calculated via DFT, reveals how electrons are shared between atoms in the 2-(Diethylamino)-2-methylpropan-1-ol hydrochloride molecule. By analyzing this distribution, one can map regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites). This is often visualized using electrostatic potential (ESP) maps, where colors (typically red for negative and blue for positive) are mapped onto the molecule's surface to indicate charge distribution.

    Analysis of the ESP map would likely show a high negative potential around the oxygen atom of the hydroxyl group and a delocalized positive charge around the protonated amine group (-NH(CH₂CH₃)₂⁺), including the acidic proton and the chloride counter-ion. The distribution of partial atomic charges, which can be quantified using schemes like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a numerical basis for predicting sites susceptible to chemical attack and understanding intermolecular interactions. For example, the stabilization of a transition state can be attributed to electron delocalization involving substituent groups. researchgate.net

    Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

    While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior. A force field, which is a set of parameters describing the potential energy of the system, is required for these calculations. nih.gov

    For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in an aqueous solution. These simulations can reveal the most populated conformations, the energy barriers between them, and the timescale of conformational changes. mdpi.com Furthermore, MD is invaluable for studying intermolecular interactions. Simulations can model how the molecule interacts with solvent molecules (e.g., water) and with other solute molecules, revealing preferred orientations and the formation of hydrogen bonds. nih.gov Analysis of radial distribution functions from the simulation trajectory can quantify the structure of the solvation shell around different parts of the molecule, such as the hydrophilic hydroxyl and protonated amine groups and the hydrophobic alkyl chains. mdpi.com

    Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

    Computational methods are widely used to predict spectroscopic data, which can be a powerful tool for structure verification and interpretation of experimental spectra. nih.govresearchgate.net

    NMR Chemical Shifts: DFT calculations can predict the nuclear magnetic resonance (NMR) shielding tensors for each nucleus. These tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). escholarship.org The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. For this compound, one could predict the ¹H and ¹³C chemical shifts for its unique atomic environments. Recent advances using machine learning and graph neural networks, trained on large datasets of experimental spectra, have shown remarkable accuracy in predicting ¹H chemical shifts, often with a mean absolute error of less than 0.10 ppm. nih.govnih.gov

    Table 2: Illustrative Computationally Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Diethylamino)-2-methylpropan-1-ol (Cation Form)
    Atom GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
    -CH₂-OH (Methylene)~3.5 - 3.8~65 - 70
    -C-(CH₃)₂ (Quaternary C)-~70 - 75
    -C-(CH₃)₂ (Methyl)~1.2 - 1.5~20 - 25
    -N⁺H-(CH₂CH₃)₂ (Methylene)~3.0 - 3.4~45 - 50
    -N⁺H-(CH₂CH₃)₂ (Methyl)~1.3 - 1.6~10 - 15
    -OH (Hydroxyl)Variable (solvent dependent)-
    -N⁺H- (Ammonium)Variable (solvent dependent)-

    Note: The values in this table are illustrative examples based on typical chemical shift ranges for similar functional groups and are what one would expect as output from a computational prediction.

    Vibrational Frequencies: The same DFT calculations used for geometry optimization can also compute the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. scirp.org These computed frequencies directly correlate with the peaks observed in an infrared (IR) or Raman spectrum. By analyzing the atomic motions associated with each calculated frequency, a complete assignment of the experimental vibrational spectrum can be made. scirp.org This allows for the identification of characteristic peaks, such as the O-H stretch of the alcohol, the N-H stretch of the protonated amine, and various C-H and C-C stretching and bending modes.

    In Silico Screening and Design of Novel Derivatives and Catalysts (e.g., Genetic Algorithms)

    Computational tools can accelerate the discovery of new molecules with enhanced properties. Genetic algorithms are a class of optimization methods inspired by natural selection that can be used for de novo molecular design. nih.gov

    Starting with 2-(Diethylamino)-2-methylpropan-1-ol as a parent structure, a genetic algorithm could be used to design novel derivatives with, for example, improved catalytic activity or specific binding properties. The algorithm would create a population of virtual molecules by applying "mutations" (e.g., changing a functional group) and "crossovers" (e.g., combining fragments from different molecules). Each new molecule would then be evaluated using a "fitness function," which could be a rapid computational prediction of the desired property (e.g., a calculated reaction barrier for a catalytic step or a predicted binding affinity score). Molecules that score well are selected to "reproduce," creating the next generation. This iterative process evolves populations of molecules toward the desired property without the need to synthesize and test every possibility. nih.gov

    Master Equation Modeling for Reaction Kinetics and Atmospheric Degradation Processes

    Master equation modeling is a powerful theoretical framework for simulating the kinetics of chemical reactions, particularly those that are dependent on pressure and temperature, such as gas-phase atmospheric reactions. whiterose.ac.ukuq.edu.au This approach is often combined with high-level quantum chemical calculations.

    For 2-(Diethylamino)-2-methylpropan-1-ol, a key atmospheric degradation process would be its reaction with hydroxyl radicals (•OH). researchgate.netnih.gov A theoretical study of this process would first use quantum chemistry (e.g., DFT or higher-level methods) to calculate the potential energy surface for the reaction. This involves locating the transition states for hydrogen abstraction from different sites on the molecule (e.g., from the -CH₂-, -CH₃, or -OH groups) and calculating the energy barriers for each pathway. researchgate.netunit.no

    Specialized Research Applications and Interdisciplinary Studies

    Role as a Key Intermediate or Reagent in Fine Chemical Synthesis

    Amino alcohols, such as 2-(diethylamino)-2-methylpropan-1-ol (B1593639) hydrochloride, are valuable building blocks in fine chemical synthesis. Their bifunctional nature, possessing both a hydroxyl group and a tertiary amine, allows for a wide range of chemical transformations. They can serve as key intermediates in the production of more complex molecules, including pharmaceuticals and specialty chemicals.

    The amine moiety can act as a base or a nucleophile, while the hydroxyl group can be involved in esterification, etherification, or oxidation reactions. This versatility makes them crucial reagents for constructing molecular frameworks with specific functionalities. For instance, related amino alcohols are known precursors in the synthesis of local anesthetics and other biologically active compounds. The hydrochloride salt form often enhances stability and simplifies handling and purification processes during synthesis.

    Investigation as a Volatile Corrosion Inhibitor (VCI) in Material Protection

    Amino alcohols are a well-established class of volatile corrosion inhibitors (VCIs), which are compounds that can vaporize, transport through the air in an enclosed space, and condense on metal surfaces to form a protective film. sealandchem.comwikipedia.org Structurally similar compounds, like 2-dimethylamino-2-methyl-1-propanol, are noted for their function as vapor phase corrosion inhibitors. sealandchem.com These compounds are effective for protecting metallic materials from atmospheric corrosion, particularly in systems where direct application of liquid inhibitors is impractical. onepetro.org The investigation of 2-(diethylamino)-2-methylpropan-1-ol as a VCI involves understanding its adsorption behavior on metal surfaces and quantifying its inhibition efficiency. scirp.orgresearchgate.net

    Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir Isotherm Model)

    The efficacy of a VCI is fundamentally dependent on its ability to adsorb onto the metal surface, creating a barrier that prevents corrosive agents from initiating oxidation. onepetro.org The mechanism of this adsorption can be investigated using adsorption isotherm models, such as the Langmuir model. jmaterenvironsci.com

    The Langmuir isotherm model assumes that a monolayer of the inhibitor molecules forms on a homogeneous surface with a finite number of identical adsorption sites. wikipedia.orgnih.gov It postulates that once a site is occupied, no further adsorption can occur there, and there are no interactions between the adsorbed molecules. wikipedia.orgnih.gov The relationship can be expressed mathematically, relating the concentration of the inhibitor in the solution to the fraction of the surface covered by the adsorbed molecules. wikipedia.org By fitting experimental data to the Langmuir model, researchers can determine key parameters like the maximum adsorption capacity and the affinity of the inhibitor for the metal surface, thereby elucidating whether the primary mechanism is physisorption or chemisorption. mdpi.com

    Electrochemical Characterization of Corrosion Inhibition Efficiency (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy (EIS))

    To quantify the effectiveness of a potential corrosion inhibitor like 2-(diethylamino)-2-methylpropan-1-ol, several electrochemical techniques are employed. mdpi.com These methods provide detailed insights into the kinetics of the corrosion process and the protective properties of the inhibitor film. onepetro.orgresearchgate.net

    Potentiodynamic Polarization: This technique involves varying the potential of the metal electrode and measuring the resulting current. corrosionpedia.com The data is typically plotted as a Tafel plot (potential vs. log of current density). kosartech.com From these plots, crucial parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined. researchgate.net A significant decrease in the corrosion current density in the presence of the inhibitor indicates effective corrosion protection. researchgate.net The shift in corrosion potential can also suggest whether the inhibitor acts on the anodic (metal dissolution) or cathodic (oxygen reduction) reaction, or both (mixed-type). researchgate.net

    Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique for studying the metal/electrolyte interface. sivonic.com It involves applying a small amplitude AC potential over a range of frequencies and measuring the impedance. onepetro.orgjmaterenvironsci.com The results are often visualized in a Nyquist plot. An increase in the diameter of the semi-circle on the Nyquist plot in the presence of the inhibitor corresponds to an increase in the charge-transfer resistance (Rct), indicating a slower corrosion rate. researchgate.net The decrease in the double-layer capacitance (Cdl) can provide information about the adsorption of the inhibitor and the thickness of the protective layer. jmaterenvironsci.com

    Studies in Atmospheric Chemistry: Degradation Pathways and Environmental Fate

    While direct atmospheric studies on 2-(diethylamino)-2-methylpropan-1-ol are not extensively documented, detailed research on its close structural analog, 2-amino-2-methyl-1-propanol (B13486) (AMP), provides a robust model for understanding its likely environmental fate. nih.govacs.orgwhiterose.ac.ukwhiterose.ac.ukacs.org Amines released into the atmosphere undergo oxidative degradation, primarily initiated by reaction with hydroxyl (OH) radicals, which are abundant during the daytime. nih.govresearchgate.netcopernicus.org

    Hydroxyl Radical-Initiated Degradation Mechanisms

    The atmospheric degradation of amino alcohols like AMP is predominantly initiated by the abstraction of a hydrogen atom by an OH radical. nih.govnih.gov Theoretical and experimental studies on AMP show that the OH radical can abstract a hydrogen atom from several sites on the molecule: the amino (-NH2) group, the methyl (-CH3) groups, and the methylene (B1212753) (-CH2-) group. nih.govwhiterose.ac.ukwhiterose.ac.ukresearchgate.net

    Table 1: Branching Ratios for H-Abstraction from 2-Amino-2-methyl-1-propanol (AMP) by OH Radicals. nih.govwhiterose.ac.ukresearchgate.net
    Abstraction SiteTheoretical Prediction (%)Experimental Derivation (%)
    -CH2- Group>70%70%
    -NH2 Group5-20%24%
    -CH3 Groups5-10%6%

    Identification of Gas-Phase and Aerosol Products of Degradation

    Following the initial H-abstraction by OH radicals, the resulting alkyl radical reacts rapidly with molecular oxygen (O2) to form a peroxy radical (RO2). This peroxy radical then undergoes further reactions, often involving nitrogen oxides (NOx), leading to a variety of stable gas-phase products. whiterose.ac.uk

    Studies on AMP have identified several key degradation products. nih.govacs.orgwhiterose.ac.ukresearchgate.netnih.gov The major gas-phase product is 2-amino-2-methylpropanal (B8471781), resulting from H-abstraction at the -CH2- group. nih.govacs.orgwhiterose.ac.ukresearchgate.net Other minor primary products include formaldehyde, propan-2-imine, 2-iminopropanol, acetamide, and the nitramine 2-methyl-2-(nitroamino)-1-propanol (B587109). nih.govwhiterose.ac.ukwhiterose.ac.ukresearchgate.netnih.gov Importantly, for AMP, no evidence of carcinogenic nitrosamine (B1359907) formation was found in these experiments. nih.govacs.orgwhiterose.ac.ukresearchgate.net

    Furthermore, the photo-oxidation of amines like AMP can lead to the formation of secondary organic aerosols (SOA). nih.govwhiterose.ac.ukresearchgate.net This often occurs through the reaction of the parent amine with atmospheric acids (like nitric acid) to form salts, which then act as nuclei for particle formation and growth. nih.govwhiterose.ac.ukresearchgate.net

    Table 2: Major and Minor Primary Products from the OH-Initiated Degradation of 2-Amino-2-methyl-1-propanol (AMP). nih.govacs.orgwhiterose.ac.ukwhiterose.ac.ukresearchgate.netnih.gov
    Product TypeCompound NameChemical Formula
    Major Gas-Phase Product2-amino-2-methylpropanalCH3C(NH2)(CH3)CHO
    Minor Primary ProductsPropan-2-imine(CH3)2C=NH
    2-iminopropanol(CH3)(CH2OH)C=NH
    AcetamideCH3C(O)NH2
    FormaldehydeCH2O
    2-methyl-2-(nitroamino)-1-propanolCH3C(CH3)(NHNO2)CH2OH

    Implications for Atmospheric Processes and Environmental Impact Assessment

    Atmospheric Degradation Pathways

    The atmospheric degradation of 2-(Diethylamino)-2-methylpropan-1-ol is anticipated to be primarily initiated by hydrogen abstraction by OH radicals. The structure of the molecule presents several potential sites for this initial reaction, including the ethyl groups attached to the nitrogen atom, the methyl groups on the tertiary carbon, and the methylene group adjacent to the hydroxyl functional group.

    Based on studies of similar amino alcohols, such as 2-amino-2-methyl-1-propanol (AMP), the reaction with OH radicals is expected to be rapid. For AMP, the experimental rate coefficient for its reaction with OH radicals at 300 K is approximately 2.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govacs.org Theoretical calculations for AMP predict that hydrogen abstraction predominantly occurs from the –CH₂– group (over 70%), with smaller contributions from the –CH₃ groups (5–10%) and the –NH₂ group (5–20%). nih.govacs.org Abstraction from the –OH group is considered negligible under atmospheric conditions. nih.govacs.org

    For 2-(Diethylamino)-2-methylpropan-1-ol, a tertiary amine, the hydrogen atoms on the carbon atoms adjacent to the nitrogen atom (the N-ethyl groups) are expected to be particularly susceptible to abstraction by OH radicals. This is a common and rapid reaction for aliphatic amines. Following hydrogen abstraction, the resulting aminoalkyl radical will react with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical, particularly with nitric oxide (NO), will lead to the formation of an alkoxy radical (RO). The fate of this alkoxy radical is critical in determining the subsequent degradation products.

    Potential Degradation Products and Environmental Impact

    Drawing parallels from the atmospheric oxidation of other amino alcohols and aliphatic amines, the degradation of 2-(Diethylamino)-2-methylpropan-1-ol is likely to produce a variety of smaller, oxygenated organic compounds. The specific products will depend on the initial site of hydrogen abstraction.

    For instance, if abstraction occurs from one of the N-ethyl groups, the subsequent reactions could lead to the formation of acetaldehyde (B116499) and 2-(ethylamino)-2-methylpropan-1-ol. If the initial abstraction is from the methylene group adjacent to the hydroxyl group, the primary product is expected to be an aldehyde, specifically 2-(diethylamino)-2-methylpropanal.

    Studies on the photo-oxidation of AMP have identified 2-amino-2-methylpropanal as the major gas-phase product. nih.govnih.govwhiterose.ac.uk Other minor primary products for AMP include propan-2-imine, 2-iminopropanol, acetamide, and formaldehyde. nih.govnih.govwhiterose.ac.uk It is plausible that analogous products could be formed from the degradation of 2-(Diethylamino)-2-methylpropan-1-ol.

    A significant concern with the atmospheric degradation of nitrogen-containing VOCs is the potential formation of nitrogenous products such as nitrosamines and nitramines, which can be carcinogenic. While experimental evidence for nitrosamine formation from AMP photo-oxidation was not found, the formation of the nitramine 2-methyl-2-(nitroamino)-1-propanol was observed as a minor product. nih.govnih.govwhiterose.ac.uk The potential for the formation of such compounds from the degradation of 2-(Diethylamino)-2-methylpropan-1-ol would be an important area for future research.

    Furthermore, the photo-oxidation of AMP has been shown to be accompanied by significant particle formation, primarily initiated by the reaction of AMP with nitric acid to form the corresponding salt. nih.govwhiterose.ac.uk This suggests that 2-(Diethylamino)-2-methylpropan-1-ol, being a base, could also react with atmospheric acids to form salts, which can contribute to the formation and growth of secondary organic aerosols. The low volatility of these salts would facilitate their partitioning to the particle phase.

    Data on a Structurally Similar Compound

    To provide a quantitative context for the potential atmospheric chemistry of 2-(Diethylamino)-2-methylpropan-1-ol, the following table summarizes key data from the study of its structural analog, 2-amino-2-methyl-1-propanol (AMP).

    ParameterValue for 2-amino-2-methyl-1-propanol (AMP)Reference
    OH Reaction Rate Coefficient (k_OH) at 300 K 2.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ nih.govacs.org
    Predicted H-Abstraction Branching Ratios at 298 K
    from –CH₂– group>70% nih.govacs.org
    from –NH₂ group5–20% nih.govacs.org
    from –CH₃ groups5–10% nih.govacs.org
    Major Gas-Phase Degradation Product 2-amino-2-methylpropanal nih.govnih.govwhiterose.ac.uk
    Minor Primary Degradation Products Propan-2-imine, 2-iminopropanol, Acetamide, Formaldehyde, 2-methyl-2-(nitroamino)-1-propanol nih.govnih.govwhiterose.ac.uk
    Aerosol Formation Significant particle formation observed, primarily AMP nitrate (B79036) salt nih.govwhiterose.ac.uk

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for 2-(Diethylamino)-2-methylpropan-1-ol hydrochloride, and how do reaction conditions (e.g., solvent, temperature) affect yield?

    • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in reductive amination, a ketone precursor (e.g., 2-methylpropanal) reacts with diethylamine under hydrogenation with a catalyst like Pd/C. Solvent choice (e.g., ethanol vs. THF) significantly impacts reaction efficiency. Lower temperatures (0–5°C) minimize side reactions, while higher temperatures (70–100°C) accelerate kinetics but may reduce purity. Yield optimization requires balancing these parameters and monitoring via TLC or HPLC .

    Q. How should researchers characterize the purity and structural integrity of this compound?

    • Methodological Answer : Use a combination of:

    • NMR spectroscopy : Confirm molecular structure via proton/carbon shifts (e.g., diethylamino group δ 1.0–1.2 ppm for CH3, δ 2.5–3.0 ppm for N-CH2).
    • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 165.1 for the free base).
    • Melting point analysis : Compare observed mp (e.g., 202–203°C) with literature values to assess crystallinity and purity .

    Q. What are the stability considerations for long-term storage of this compound?

    • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at room temperature to prevent hydrolysis of the hydrochloride salt. Avoid exposure to moisture or light, which can degrade the tertiary amine group. Stability tests via accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis are recommended to establish shelf life .

    Advanced Research Questions

    Q. How can computational models (e.g., QSPR, DFT) predict the solubility and reactivity of this compound in novel solvents?

    • Methodological Answer :

    • Quantum mechanical calculations : Use density functional theory (DFT) to model solvation energy and dipole moments, identifying solvents with high dielectric constants (e.g., DMSO) for enhanced solubility.
    • QSPR models : Corrogate descriptors like logP (1.70) and polar surface area (PSA) to predict solubility in binary solvent systems. Validate predictions experimentally via phase diagrams .

    Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., receptor binding vs. cytotoxicity)?

    • Methodological Answer :

    • Dose-response profiling : Conduct assays across a concentration gradient (nM to mM) to differentiate target-specific effects from off-target toxicity.
    • Mechanistic studies : Use isotopic labeling (e.g., ³H or ¹⁴C) to track metabolic pathways and identify reactive intermediates. Cross-validate with in silico ADMET predictions to prioritize follow-up experiments .

    Q. How can retrosynthetic AI tools streamline the synthesis of derivatives for structure-activity relationship (SAR) studies?

    • Methodological Answer :

    • AI-driven route prediction : Input target derivatives (e.g., halogenated analogs) into platforms like Pistachio or Reaxys to generate feasible pathways. Prioritize routes with minimal protecting groups and high atom economy.
    • High-throughput experimentation (HTE) : Automate reaction screening (e.g., 96-well plates) to rapidly test AI-proposed conditions and optimize yields .

    Q. What analytical techniques differentiate stereoisomers or polymorphs of this compound?

    • Methodological Answer :

    • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to resolve enantiomers.
    • X-ray crystallography : Determine crystal packing and hydrogen-bonding networks to identify polymorphic forms. Pair with DSC to correlate thermal behavior (e.g., endothermic peaks) with stability .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.